![molecular formula C15H10ClNO5 B2929828 (E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid CAS No. 338403-65-9](/img/structure/B2929828.png)
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, also known as 3-chloro-2-nitro-4-phenoxyphenyl prop-2-enoic acid, is an important organic compound that has been studied extensively due to its wide range of applications. It is an important intermediate in the synthesis of many different compounds, and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Agrochemical Impurities and Environmental Impact
The study by Masunaga, Takasuga, and Nakanishi (2001) investigated the profile and amount of dioxin impurity in agrochemicals, including chloronitrofen (CNP), which is structurally similar to the compound . This research highlights the environmental impact and potential risks associated with the use of such agrochemicals, which contained high concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/DFs). This is crucial for understanding the ecological and health implications of these compounds' usage in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).
Synthesis and Chemical Transformations
Tanaka, Yasuo, and Torii (1989) focused on synthesizing a tryptophan precursor by transforming similar compounds. This research demonstrates the potential of such compounds in synthesizing essential biological molecules and provides insight into chemical processes and transformations (Tanaka, Yasuo, & Torii, 1989).
Non-Linear Optical Properties
Singh, Saxena, Prasad, and Kumar (2012) explored the non-linear optical (NLO) properties of chalcones, substances related to the compound . Their findings contribute to the development of materials for optoelectronic applications, such as telecommunications and laser technologies (Singh, Saxena, Prasad, & Kumar, 2012).
Optoelectronic and Charge Transport Properties
Shkir, Irfan, AlFaify, Patil, and Al‐Sehemi (2019) studied the optoelectronic and charge transport properties of chalcone derivatives. They found these compounds suitable for use in semiconductor devices, illustrating the potential of such chemicals in the field of electronics and material science (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Corrosion Inhibition
Lagrenée, Mernari, Chaibi, Traisnel, Vezin, and Bentiss (2001) investigated the inhibitive effect of oxadiazoles, structurally related to the compound, on mild steel corrosion. This research is significant for understanding how such compounds can be applied in preventing metal corrosion, a critical aspect in industrial processes (Lagrenée et al., 2001).
Water Purification
Matthews (1990) examined the use of titanium dioxide in purifying water contaminated with chlorophenols, substances similar to the compound . This study is pivotal for water treatment technologies, showing the effectiveness of such processes in removing harmful organic compounds (Matthews, 1990).
Eigenschaften
IUPAC Name |
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-3-1-2-4-13(11)22-14-7-5-10(6-8-15(18)19)9-12(14)17(20)21/h1-9H,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCVWKHJRGXPG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)
![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)
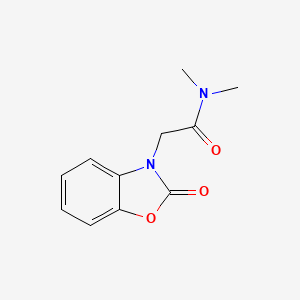
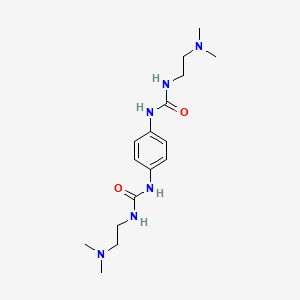
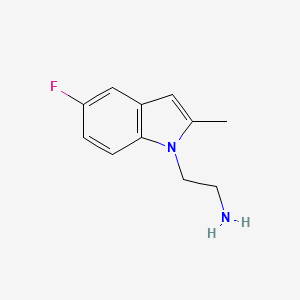

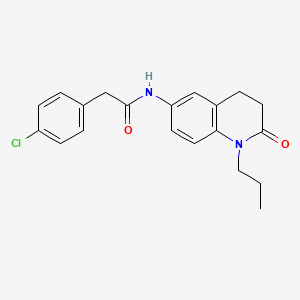
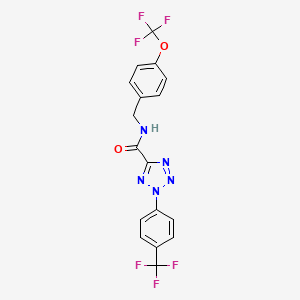
![2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2929767.png)
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)